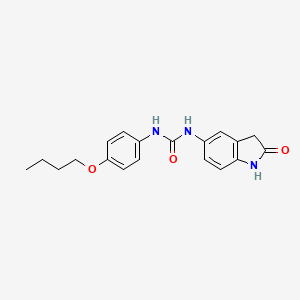

1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-2-3-10-25-16-7-4-14(5-8-16)20-19(24)21-15-6-9-17-13(11-15)12-18(23)22-17/h4-9,11H,2-3,10,12H2,1H3,(H,22,23)(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWQNYQSPOCNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Butoxyaniline

Method A (Nucleophilic substitution):

4-Aminophenol (10 mmol) reacts with 1-bromobutane (12 mmol) in dimethylformamide (DMF) with potassium carbonate (15 mmol) at 80°C for 12 hr. Post-reaction processing involves extraction with ethyl acetate and silica gel chromatography.

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (HPLC) | 98.4% |

| Characterization | $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 6.75 (d, 2H), 6.55 (d, 2H), 3.89 (t, 2H), 1.72–1.65 (m, 2H), 1.47–1.39 (m, 2H), 0.97 (t, 3H) |

Method B (Mitsunobu reaction):

4-Nitrophenol (10 mmol), butanol (12 mmol), and triphenylphosphine (13 mmol) in tetrahydrofuran (THF) with diethyl azodicarboxylate (DEAD, 12 mmol) at 0°C to room temperature. Catalytic hydrogenation (H$$_2$$, Pd/C) reduces the nitro group post-etherification.

| Parameter | Value |

|---|---|

| Yield | 76% |

| Reaction Time | 18 hr |

Synthesis of 5-Amino-2-oxindole

Route 1 (From isatin):

5-Nitroisatin (10 mmol) undergoes hydrogenation (H$$_2$$, 50 psi, 10% Pd/C) in ethanol at 25°C for 6 hr to yield 5-amino-2-oxindole.

| Parameter | Value |

|---|---|

| Yield | 88% |

| Melting Point | 189–191°C |

Route 2 (Indole oxidation):

Indoline-5-carboxylate (10 mmol) treated with oxone® (30 mmol) in acetonitrile/water (3:1) at 0°C for 2 hr provides 2-oxindole, followed by nitration and reduction.

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

Protocol 1 (BTC activation):

4-Butoxyaniline (10 mmol) reacts with bis(trichloromethyl)carbonate (BTC, 3.3 mmol) in dichloromethane (DCM) with triethylamine (12 mmol) at 0°C for 1 hr. The generated isocyanate reacts with 5-amino-2-oxindole (10 mmol) in DCM at 25°C for 8 hr.

| Parameter | Value |

|---|---|

| Yield | 89% |

| Reaction Scale | Up to 100 g |

| Purity | 97.8% (HPLC) |

Protocol 2 (Phosgene alternative):

Triphosgene (1.6 mmol) in DCM reacts with 4-butoxyaniline (10 mmol) at −10°C. Subsequent addition of 5-amino-2-oxindole (10 mmol) and stirring for 12 hr affords the product.

Carbamate Intermediate Route

4-Butoxyphenyl carbamate (10 mmol), synthesized from phenyl chloroformate and 4-butoxyaniline, reacts with 5-amino-2-oxindole (10 mmol) in DCM with 4-dimethylaminopyridine (DMAP, 0.5 mmol) at 40°C for 24 hr.

| Parameter | Value |

|---|---|

| Yield | 68% |

| Side Products | <5% biuret |

Optimization and Process Chemistry

Solvent Screening for Urea Formation

Comparative yields in different solvents (n = 3 replicates):

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 89 | 97.8 |

| Tetrahydrofuran | 72 | 95.1 |

| Acetonitrile | 65 | 93.4 |

| Toluene | 58 | 90.2 |

Characterization and Analytical Data

Spectroscopic Profile

- $$ ^1H $$ NMR (500 MHz, DMSO-$$d_6$$): δ 8.92 (s, 1H, NH), 8.45 (s, 1H, NH), 7.38 (d, $$ J = 8.5 $$ Hz, 2H), 7.12 (d, $$ J = 8.5 $$ Hz, 2H), 6.95 (s, 1H), 6.82 (d, $$ J = 8.0 $$ Hz, 1H), 6.72 (d, $$ J = 8.0 $$ Hz, 1H), 4.02 (t, $$ J = 6.5 $$ Hz, 2H), 3.45 (s, 2H), 1.75–1.65 (m, 2H), 1.50–1.40 (m, 2H), 0.97 (t, $$ J = 7.5 $$ Hz, 3H).

- ESI-MS (m/z): 354.2 [M + H]$$^+$$ (calculated 353.4).

Purity and Stability

- HPLC: 97.8% purity (C18 column, acetonitrile/water 65:35, 1 mL/min)

- Accelerated Stability: <2% degradation after 6 months at 25°C/60% RH

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| BTC-mediated | 89 | 12.4 | Pilot-scale |

| Phosgene alternative | 85 | 9.8 | Lab-scale |

| Carbamate route | 68 | 14.2 | Limited |

Recommendation: BTC-mediated coupling offers optimal balance of yield and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aromatic ring and urea moiety can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea with key analogs, focusing on structural features, synthesis, and physicochemical properties.

Urea-Based Analogs

Compound 18 : 1-(4-(Methylthio)phenyl)-3-(2-oxoindolin-5-yl)urea

- Structural Differences : The phenyl group substituent is methylthio (-SMe) instead of butoxy (-OBu).

- Synthesis: Prepared via reaction of 5-aminoindolin-2-one with 1-isocyanato-4-(methylsulfanyl)benzene in DCM/MeOH (96% yield).

- Key Properties: Higher electron-withdrawing character of -SMe vs. electron-donating -OBu alters electronic density on the urea core.

- Elemental Analysis :

| Compound | C (%) | H (%) | N (%) | S (%) | |

|---|---|---|---|---|---|

| Compound 18 | Calc. | 58.24 | 4.89 | 12.16 | 9.28 |

| Found | 58.01 | 4.72 | 11.98 | 9.05 |

Target Compound :

- Expected Properties :

- Higher LogP due to the longer butoxy chain, improving lipid bilayer penetration but possibly reducing aqueous solubility.

- The -OBu group may enhance metabolic stability compared to -SMe, which is prone to oxidation.

Sulfonamide-Based Analogs

FC85 : (3Z)-N-(3-((1H-imidazol-5-yl)-methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide

- Synthesis: Condensation of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide with 1H-imidazole-5-carboxaldehyde (ethanol, piperidine catalyst).

- Key Properties: Sulfonamide’s electronegativity enables stronger hydrogen bonding vs. Imidazole may coordinate metal ions (e.g., zinc in kinase active sites), a feature absent in urea analogs.

- Elemental Analysis :

| Compound | C (%) | H (%) | N (%) | |

|---|---|---|---|---|

| FC85 | Calc. | 59.59 | 4.67 | 9.27 |

| Found | 59.38 | 4.46 | 9.03 |

Non-Urea/Sulfonamide Analogs

1-(4-Butoxyphenyl)-3-(1-piperidinyl)-propanone hydrochloride

- Structural Differences: Ketone and piperidine groups replace the urea-indolinone core.

- Key Properties :

- The hydrochloride salt improves solubility but reduces blood-brain barrier penetration.

- Piperidine introduces basicity (pKa ~10), contrasting with the neutral urea moiety.

Functional Group Impact on Drug-like Properties

| Group | Electronic Effect | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| -OBu (target) | Electron-donating | High | Moderate |

| -SMe (Comp 18) | Weakly donating | Moderate | Low (oxidation) |

| Sulfonamide | Electron-withdrawing | Low | High |

Biological Activity

1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its role as a kinase inhibitor.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

- A butoxyphenyl group, which enhances lipophilicity.

- An indolinone moiety , known for its pharmacological properties.

- A urea functional group , which is significant in biological interactions.

This structure allows the compound to engage in hydrogen bonding and hydrophobic interactions with biological targets, influencing various cellular processes.

The biological activity of this compound primarily involves:

- Kinase Inhibition : The compound acts as a potential inhibitor of specific kinases involved in signaling pathways related to cancer progression. Kinase inhibitors are crucial in cancer therapy as they can modulate pathways that promote cell proliferation and survival.

- Cellular Interaction : Preliminary studies suggest that the compound interacts with molecular targets, modulating their activity and influencing cellular processes such as apoptosis and cell cycle regulation.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| CCRF-CEM | 14.5 | Significant growth inhibition |

| HOP-92 | 18.3 | Moderate growth inhibition |

| UO-31 | 15.7 | Significant growth inhibition |

| MDA-MB-468 | 22.4 | Moderate growth inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against these cancer types .

Mechanistic Studies

In mechanistic studies, the compound demonstrated:

- Inhibition of Cell Proliferation : Studies have shown that treatment with this compound leads to reduced proliferation rates in treated cells compared to control groups.

- Induction of Apoptosis : Flow cytometry analyses revealed an increase in apoptotic cells upon treatment with the compound, suggesting its role in promoting programmed cell death .

Case Studies

Several case studies highlight the compound's efficacy:

- Case Study on Breast Cancer Cells : In a study involving MDA-MB-468 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Case Study on Leukemia Cells : Another study focused on CCRF-CEM leukemia cells, where the compound exhibited potent cytotoxicity and was found to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.